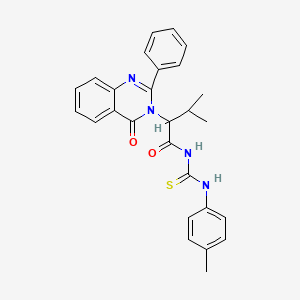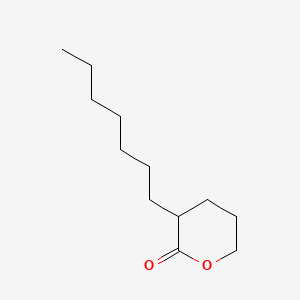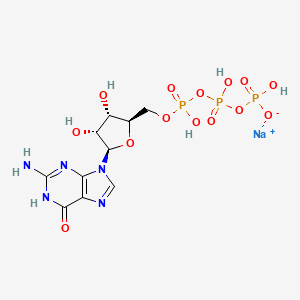![molecular formula C13H20N2O B13793531 [[(Aminocyclohexyl)amino]methyl]phenol CAS No. 84878-46-6](/img/structure/B13793531.png)
[[(Aminocyclohexyl)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(Aminocyclohexyl)amino]methyl]phenol: is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is known for its unique structure, which includes an aminocyclohexyl group attached to a phenol ring through an amino-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocyclohexyl)amino]methyl]phenol typically involves the reaction of cyclohexylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [[(Aminocyclohexyl)amino]methyl]phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenol and amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [[(Aminocyclohexyl)amino]methyl]phenol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [[(Aminocyclohexyl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Cyclohexylamine: Shares the cyclohexylamine group but lacks the phenol moiety.
Phenol: Contains the phenol group but lacks the aminocyclohexyl group.
Aminomethylphenol: Similar structure but with different substituents on the phenol ring.
Uniqueness: [[Aminocyclohexyl)amino]methyl]phenol is unique due to its combination of an aminocyclohexyl group and a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
84878-46-6 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-[[(1-aminocyclohexyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H20N2O/c14-13(8-4-1-5-9-13)15-10-11-6-2-3-7-12(11)16/h2-3,6-7,15-16H,1,4-5,8-10,14H2 |
Clave InChI |
NTCJIMMJFPFSIF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(N)NCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


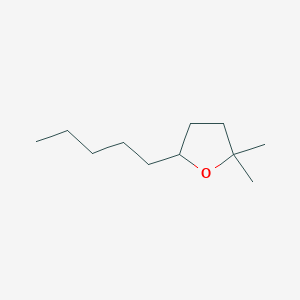
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

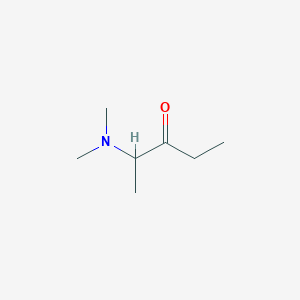
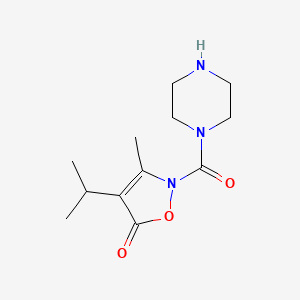
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
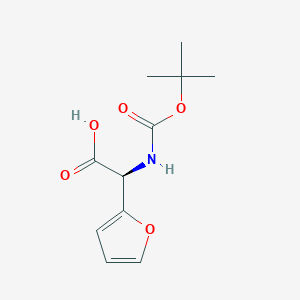

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
